

# Environmental Fate and Degradation of Azinphos-ethyl in Soil: A Technical Guide

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## Compound of Interest

Compound Name: Azinphos-ethyl

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This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphate insecticide **Azinphos-ethyl** in the soil environment. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary degradation pathways and experimental workflows. Due to its structural similarity, data for the analogue Azinphos-methyl is included for comparative purposes where specific data for **Azinphos-ethyl** is limited.

## Environmental Fate and Mobility in Soil

The persistence and mobility of **Azinphos-ethyl** in soil are governed by a combination of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, photolysis, and sorption to soil particles. **Azinphos-ethyl** is characterized as being moderately persistent in soil systems.<sup>[1]</sup> Its potential for mobility is considered moderate, based on its soil organic carbon-water partitioning coefficient (Koc).<sup>[2]</sup>

## Quantitative Soil Fate Data

The following tables summarize the key coefficients and degradation half-lives that determine the behavior of **Azinphos-ethyl** in soil.

Table 1: Soil Fate Properties of **Azinphos-ethyl**

Parameter	Value	Condition	Interpretation	Source
Soil Sorption Coefficient (Koc)	~170 mL/g	Estimated	Moderate Mobility	[2]
Aerobic Soil Metabolism (DT <sub>50</sub> )	50 days	Typical laboratory	Moderately Persistent	[1]
Hydrolysis Half-life	173 days	pH 6.1	Stable in slightly acidic conditions	[2]

| Hydrolysis Half-life | 13 days | pH 7, 20°C | Faster degradation in neutral water |[1] |

Note: Data for **Azinphos-ethyl**'s field dissipation half-life is not readily available in the cited literature. The aerobic soil metabolism DT<sub>50</sub> provides a laboratory-based estimate of persistence.

For context, the more extensively studied analogue, Azinphos-methyl, exhibits the following dissipation characteristics in soil.

Table 2: Soil Dissipation Data for the Analogue Azinphos-methyl

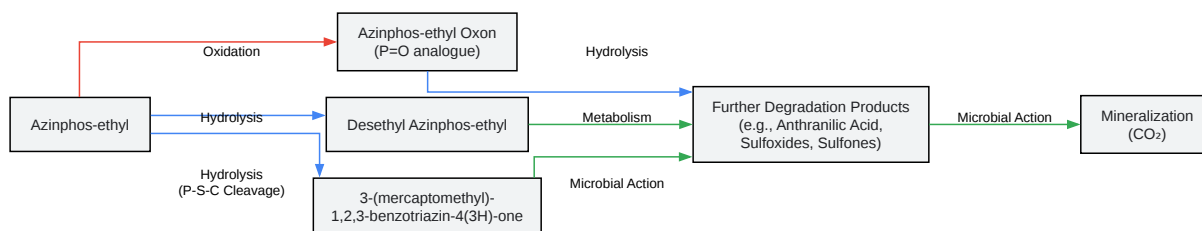
Parameter	Value (days)	Condition	Source
Aerobic Soil Half-life	21	Non-sterile soil	[3]
Anaerobic Soil Half-life	68	Non-sterile soil	[3]
Field Dissipation Half-life	5	Sandy loam	[3]

| Sterile Soil Half-life | 355 | Indicates microbial role in degradation |[3] |

## Degradation Pathway in Soil

**Azinphos-ethyl** degrades in the soil through multiple pathways, including hydrolysis of the phosphate ester linkage, oxidation of the P=S bond to the more toxic P=O oxon analogue, and cleavage of the P-S-C bond. Microbial action plays a significant role in the cleavage of the 1,2,3-benzotriazinone ring structure.[3]

Identified metabolites for **Azinphos-ethyl** in soil under both aerobic and anaerobic conditions include desethyl **azinphos-ethyl**, sulfonmethylbenzazimid, bis(benzazimidmethyl)ether, methylthiomethylsulfoxide, and methylthiomethylsulfone.[2] The degradation pathway for the closely related Azinphos-methyl suggests that key intermediates include the oxon, various benzazimide derivatives, and ultimately, cleavage products like anthranilic acid.



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Proposed degradation pathway of **Azinphos-ethyl** in soil.

## Experimental Protocols

The determination of the environmental fate parameters for pesticides like **Azinphos-ethyl** follows standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

## Aerobic and Anaerobic Transformation in Soil (OECD 307)

This laboratory study is designed to determine the rate and pathway of degradation in soil under controlled aerobic and/or anaerobic conditions.[4][5]

- Objective: To determine the degradation rate ( $DT_{50}$ ) of the parent compound and identify the rates of formation and decline of major transformation products.
- Principle: The test substance, typically  $^{14}\text{C}$ -radiolabelled, is applied to fresh soil samples.[5] The samples are incubated in the dark at a constant temperature (e.g.,  $20^{\circ}\text{C}$ ) and moisture level for a period generally not exceeding 120 days.[4] For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) after an initial aerobic phase.
- Methodology:
  - Soil Selection: At least two different soil types are typically used, characterized by their texture, pH, organic carbon content, and microbial biomass.
  - Application: The test substance is applied to the soil surface at a rate corresponding to the maximum recommended agricultural application rate.[5]
  - Incubation: Samples are incubated in specialized flasks (e.g., biometers) or flow-through systems that allow for the trapping of evolved  $^{14}\text{CO}_2$  and other volatile products.[5]
  - Sampling: Duplicate flasks are removed at predefined intervals.
  - Extraction and Analysis: Soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products in the extracts are separated, identified, and quantified, typically using High-Performance Liquid Chromatography (HPLC) with radiometric detection, and confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  - Mass Balance: A mass balance is calculated at each sampling interval, accounting for the parent substance, extractable metabolites, non-extractable (bound) residues, and mineralized  $^{14}\text{CO}_2$ .

## Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This study measures the extent to which a chemical partitions between soil and water, providing the  $K_d$  (soil-water distribution coefficient) and  $K_{oc}$  (organic carbon-normalized

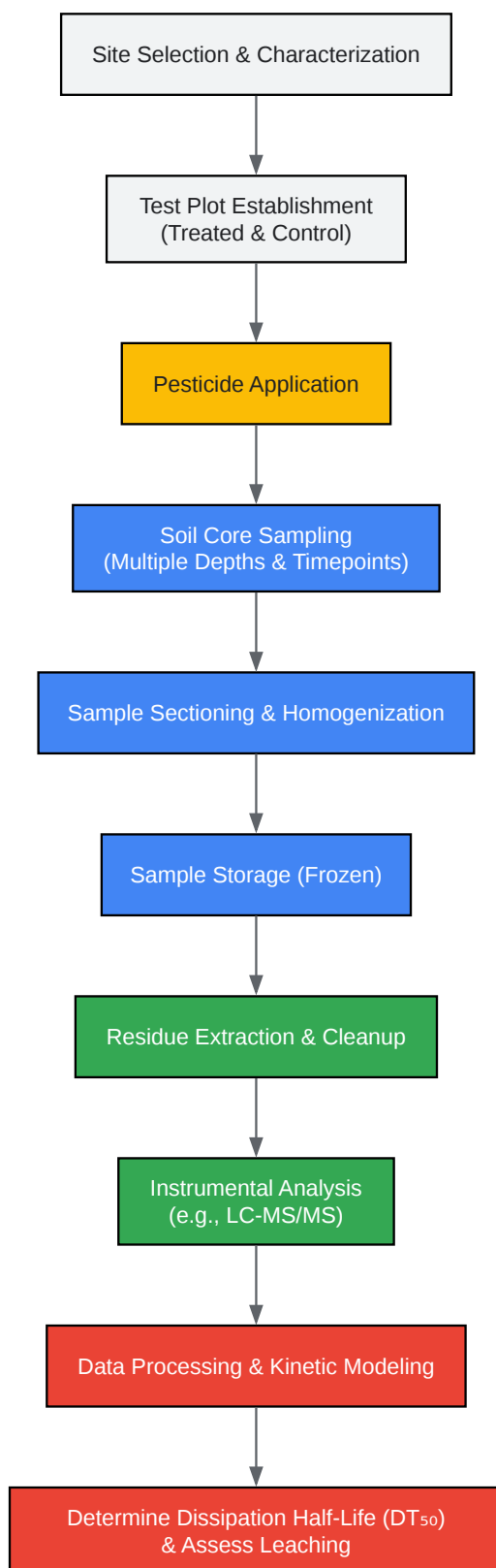
adsorption coefficient).[6][7]

- Objective: To quantify the sorption potential of **Azinphos-ethyl** to various soil types, which is critical for assessing its mobility and potential to leach.
- Principle: An aqueous solution of the test substance is equilibrated with a soil sample of known mass. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.[7]
- Methodology:
  - Soil Selection: A minimum of five different soil types are used, covering a range of organic carbon content, pH, and texture.[6]
  - Preliminary Tests: Tier 1 tests establish the optimal soil-to-solution ratio, equilibration time, and stability of the test substance.[6]
  - Equilibration: A known volume of an aqueous solution of the test substance (often  $^{14}\text{C}$ -labelled) is added to a known mass of soil in a centrifuge tube. The tubes are agitated (shaken) in the dark at a constant temperature until equilibrium is reached.
  - Phase Separation: The solid and liquid phases are separated by centrifugation.
  - Analysis: The concentration of the test substance in the supernatant (aqueous phase) is determined using an appropriate analytical method (e.g., Liquid Scintillation Counting for  $^{14}\text{C}$ -labelled material, or LC-MS/MS for non-labelled).
  - Calculation: The amount of substance adsorbed to the soil is calculated. The  $K_d$  and  $K_{oc}$  values are then derived from these measurements. A desorption phase can also be included by replacing the supernatant with a fresh solution and re-equilibrating.

## Terrestrial Field Dissipation Study (US EPA 835.6100 / NAFTA Guidance)

This study determines the rate of dissipation under real-world agricultural conditions, integrating all relevant dissipation processes (degradation, leaching, runoff, volatilization).[8][9]

- Objective: To determine the persistence ( $DT_{50}$ ) of the parent compound and major metabolites under actual use conditions and to assess the potential for leaching through the soil profile.
- Principle: The pesticide is applied to a bare-ground or cropped field plot using typical agricultural practices. Soil cores are collected at various depths and time intervals post-application and analyzed for residues.[8]
- Methodology:
  - Site Selection: Test sites are chosen to be representative of the intended use areas. Soil is characterized to a depth of at least 90-100 cm.[8]
  - Plot Design: Replicated plots are established. Control plots (untreated) are included for background analysis.
  - Application: The pesticide is applied at the maximum recommended rate using calibrated field equipment.[9]
  - Soil Sampling: Soil cores are collected from treated plots at regular intervals (e.g., day 0, 1, 3, 7, 14, 30, 60, 90, 180, 365). Cores are sectioned into depth increments (e.g., 0-15 cm, 15-30 cm, 30-60 cm, etc.) to assess leaching.[8]
  - Sample Handling: Soil samples are immediately frozen and kept frozen until analysis to prevent further degradation.
  - Residue Analysis: Samples are extracted and analyzed for the parent compound and significant metabolites using a validated analytical method, such as LC-MS/MS or Gas Chromatography (GC).
  - Data Analysis: The concentration of residues over time is used to calculate dissipation rates ( $DT_{50}$  and  $DT_{90}$ ) for the topsoil layer using appropriate kinetic models.



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Typical workflow for a terrestrial field dissipation study.

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- To cite this document: BenchChem. [Environmental Fate and Degradation of Azinphos-ethyl in Soil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666443#environmental-fate-and-degradation-of-azinphos-ethyl-in-soil]

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